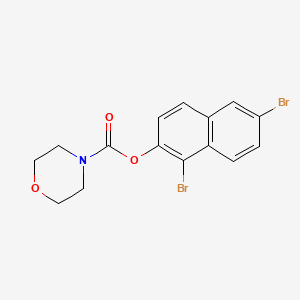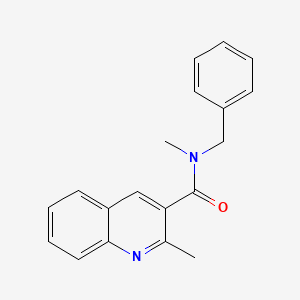
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,6-Dibromo-2-naftil morfolina-4-carboxilato es un compuesto orgánico que pertenece a la clase de los derivados del naftaleno. Este compuesto se caracteriza por la presencia de dos átomos de bromo en las posiciones 1 y 6 del anillo de naftaleno, un anillo de morfolina unido al grupo 4-carboxilato y un grupo naftil. Se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1,6-Dibromo-2-naftil morfolina-4-carboxilato típicamente implica la bromación del 2-naftol seguida de la introducción del grupo morfolina-4-carboxilato. Las condiciones de reacción para la bromación generalmente implican el uso de bromo o un agente bromante como la N-bromosuccinimida (NBS) en presencia de un solvente como ácido acético o cloroformo. La posterior introducción del grupo morfolina-4-carboxilato se puede lograr mediante una reacción de sustitución nucleofílica utilizando morfolina y un precursor carboxilato adecuado .
Métodos de Producción Industrial
Los métodos de producción industrial para el 1,6-Dibromo-2-naftil morfolina-4-carboxilato pueden involucrar reacciones de bromación y sustitución a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,6-Dibromo-2-naftil morfolina-4-carboxilato experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo se pueden sustituir con otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El anillo de naftaleno puede sufrir oxidación para formar quinonas u otros derivados oxidados.
Reacciones de Reducción: Los átomos de bromo se pueden reducir para formar los compuestos hidrogenados correspondientes.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos, a menudo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas o básicas.
Reacciones de Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen derivados naftil sustituidos con diversos grupos funcionales.
Reacciones de Oxidación: Los productos incluyen naftoquinonas y otros derivados oxidados.
Reacciones de Reducción: Los productos incluyen derivados naftil hidrogenados.
Aplicaciones Científicas De Investigación
El 1,6-Dibromo-2-naftil morfolina-4-carboxilato tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos y como herramienta farmacológica en estudios bioquímicos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 1,6-Dibromo-2-naftil morfolina-4-carboxilato involucra su interacción con dianas moleculares y vías específicas. Los átomos de bromo y el anillo de morfolina juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a diversos efectos bioquímicos. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
1,6-Dibromo-2-naftol: Un compuesto similar con dos átomos de bromo en el anillo de naftaleno pero que carece del grupo morfolina-4-carboxilato.
2-Naftil morfolina-4-carboxilato: Un compuesto con un grupo morfolina-4-carboxilato unido al anillo de naftaleno pero sin átomos de bromo.
Singularidad
El 1,6-Dibromo-2-naftil morfolina-4-carboxilato es único debido a la presencia de ambos átomos de bromo y el grupo morfolina-4-carboxilato. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C15H13Br2NO3 |
|---|---|
Peso molecular |
415.08 g/mol |
Nombre IUPAC |
(1,6-dibromonaphthalen-2-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H13Br2NO3/c16-11-2-3-12-10(9-11)1-4-13(14(12)17)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
Clave InChI |
CXACMDZHLADUCV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
